4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
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Overview
Description
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF3N2O3. It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-(trifluoromethoxy)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Reduction: 4-Bromo-2-amino-6-(trifluoromethoxy)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with trifluoromethoxy and nitro substituents.
Scientific Research Applications
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target by increasing lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethoxy)aniline
- 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethoxy group on the same aromatic ring provides distinct reactivity and properties compared to similar compounds. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-bromo-2-nitro-6-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXIIWNBIVXFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679882 |
Source
|
Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-31-1 |
Source
|
Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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